gamma ATP-Dnp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

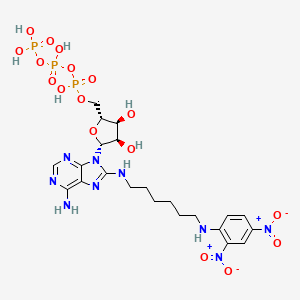

Gamma ATP-Dnp, also known as this compound, is a useful research compound. Its molecular formula is C22H32N9O17P3 and its molecular weight is 787.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Energy Metabolism Studies

Gamma ATP-Dnp is utilized in studies of cellular energy metabolism. It serves as a substrate for ATP-dependent enzymes, allowing researchers to investigate the kinetics and mechanisms of enzymatic reactions. For instance, it has been used to analyze mitochondrial function and the effects of mitochondrial uncouplers like dinitrophenol (DNP) on ATP production efficiency in various cell types .

Enzyme Activity Assays

In enzyme assays, this compound acts as a potent analog of ATP, enabling the study of enzyme mechanisms without the complications associated with ATP hydrolysis. This is particularly useful in examining the kinetics of ATPases and kinases, where precise control over substrate concentration is critical .

Structural Biology Applications

Nuclear Magnetic Resonance (NMR) Studies

this compound is employed in NMR spectroscopy to investigate the conformational dynamics of proteins. By binding to target proteins, it induces specific chemical shift perturbations that can be analyzed to infer structural changes during enzymatic activity. This application has been pivotal in understanding the binding mechanisms of helicases and transport proteins .

X-ray Crystallography

The compound has also been used in crystallography studies to elucidate the structures of ATP-binding proteins. Its ability to mimic ATP allows for the formation of stable complexes that can be crystallized and analyzed, providing insights into the molecular basis of enzyme function .

Therapeutic Applications

Potential Drug Development

Recent studies have explored this compound's potential as a therapeutic agent for metabolic disorders. Its role as a mitochondrial uncoupler suggests it may help improve mitochondrial function in conditions characterized by low ATP levels and high reactive oxygen species (ROS) production. This has implications for diseases such as obesity, diabetes, and neurodegenerative disorders .

Case Study 1: Mitochondrial Dysfunction

A study investigated the effects of chronic DNP exposure on mitochondrial function in zebrafish embryos. The findings indicated that DNP treatment significantly impaired ATP production and increased proton leak across the mitochondrial membrane, highlighting its role as a mitochondrial uncoupler . This case illustrates how this compound can be used to understand mitochondrial bioenergetics.

Case Study 2: Neuroprotection

Research has indicated that low doses of DNP can induce neurotrophic growth factors involved in neuronal health. The FDA has granted investigational new drug status for DNP, paving the way for clinical trials aimed at assessing its safety and efficacy in treating metabolic disorders and neurodegenerative diseases . this compound's role in these studies emphasizes its therapeutic potential.

Propiedades

Número CAS |

84563-30-4 |

|---|---|

Fórmula molecular |

C22H32N9O17P3 |

Peso molecular |

787.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-[6-amino-8-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C22H32N9O17P3/c23-19-16-20(27-11-26-19)29(21-18(33)17(32)15(46-21)10-45-50(41,42)48-51(43,44)47-49(38,39)40)22(28-16)25-8-4-2-1-3-7-24-13-6-5-12(30(34)35)9-14(13)31(36)37/h5-6,9,11,15,17-18,21,24,32-33H,1-4,7-8,10H2,(H,25,28)(H,41,42)(H,43,44)(H2,23,26,27)(H2,38,39,40)/t15-,17-,18-,21-/m1/s1 |

Clave InChI |

VBHXRBHWHBYBFR-QTQZEZTPSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Sinónimos |

8-(2,4-dinitrophenyl-2,6-aminohexyl)aminoadenosine 5'-triphosphate gamma ATP-DNP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.